molecular formula C19H22O2 B4936397 2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde

2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde

Cat. No. B4936397
M. Wt: 282.4 g/mol
InChI Key: SHWFVINFGHFMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde is a chemical compound that is widely used in scientific research. It is a complex organic compound that is synthesized using a specific method. Its unique structure and properties make it an important compound in various research fields.

Mechanism of Action

The exact mechanism of action of 2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde has been reported to possess various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its complex structure, which can make it difficult to modify and optimize its biological activity.

Future Directions

There are several future directions for the research on 2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its structure and improve its biological activity by modifying its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde involves the reaction of 2-hydroxy-3-tert-butyl-5-methylbenzaldehyde with benzyl bromide in the presence of a base. The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the product is high, and the purity can be further improved by recrystallization.

Scientific Research Applications

2-(benzyloxy)-3-tert-butyl-5-methylbenzaldehyde is widely used in scientific research, especially in the field of medicinal chemistry. It has been reported to possess various biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. It is also used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

3-tert-butyl-5-methyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-14-10-16(12-20)18(17(11-14)19(2,3)4)21-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWFVINFGHFMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-methyl-2-phenylmethoxybenzaldehyde

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